molecular formula C18H19N3O4S2 B2626912 4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 497073-60-6

4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2626912
CAS No.: 497073-60-6
M. Wt: 405.49
InChI Key: YSBLBAHNCKNPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (Compound ID: C059-0031) is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzamide moiety and an ethoxy-substituted benzothiazole ring.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-4-25-14-6-5-7-15-16(14)19-18(26-15)20-17(22)12-8-10-13(11-9-12)27(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBLBAHNCKNPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through cyclization reactions involving sulfur sources and oxidizing agents.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides.

    Attachment of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through sulfonation reactions followed by methylation.

    Formation of Benzamide: The final step involves the formation of the benzamide linkage through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide or benzamide functionalities, leading to the formation of amines or other reduced derivatives.

    Substitution: The benzothiazole and benzamide moieties can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Variations in Sulfamoyl Substituents

The sulfamoyl group is a critical pharmacophore. Key analogs include:

Compound Name Sulfamoyl Substituent Benzothiazole Substituent Molecular Weight
Target Compound Dimethyl 4-Ethoxy ~407.5*
4-(Diethylsulfamoyl)-N-(4-methoxy-...)benzamide Diethyl 4-Methoxy 419.518
4-(Dipropylsulfamoyl)-N-(4-ethoxy-...)benzamide Dipropyl 4-Ethoxy 461.597
4-[Bis(2-methylpropyl)sulfamoyl]-...benzamide Diisobutyl 4-Ethoxy ~497.7*

*Estimated based on structural similarity.

The ethoxy group on benzothiazole (vs. methoxy in ) may alter electronic effects and metabolic stability .

Heterocyclic Core Modifications

Replacing the benzothiazole ring with other heterocycles impacts bioactivity:

  • Thiazole Derivatives : Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide) has a thiazole core and a bromophenyl group, showing enhanced NF-κB activation in reporter assays .
  • Oxadiazole Derivatives : 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide demonstrates how heterocycle changes influence biological pathways, such as kinase inhibition .

Physicochemical Properties

  • Hydrogen Bonding : The dimethylsulfamoyl group provides moderate H-bond acceptor capacity (XlogP ~3.5*), whereas diethyl analogs (XlogP ~4.0) are more lipophilic .
  • Solubility : Ethoxy substituents on benzothiazole improve aqueous solubility compared to methoxy or nitro groups .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with several functional groups, including a dimethylsulfamoyl moiety and an ethoxy-substituted benzothiazole . Its molecular formula is C21H24N3O4SC_{21}H_{24}N_{3}O_{4}S with a molecular weight of approximately 444.56 g/mol. The presence of these groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active or allosteric sites, leading to a decrease in catalytic efficiency. Additionally, it could modulate signal transduction pathways by interacting with cellular receptors.

Antimicrobial Activity

Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial properties. The benzothiazole structure is known for its antimicrobial effects, suggesting that this compound may also possess similar activity against various pathogens.

Anticancer Properties

Studies have highlighted the potential of benzothiazole derivatives in cancer therapy. For instance, compounds with similar structures have shown efficacy in inhibiting the growth of cancer cells by targeting specific pathways involved in tumor proliferation and survival. The compound's interactions with growth factor receptors such as EGFR (epidermal growth factor receptor) may be crucial for its anticancer effects.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that related compounds inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). These results suggest that the compound may also exhibit similar anticancer effects.
  • Mechanistic Studies : Molecular dynamics simulations indicated that compounds with a benzothiazole moiety could bind effectively to EGFR and HER-2 receptors, leading to decreased kinase activity and subsequent inhibition of cancer cell growth .
  • Toxicity Assessments : Preliminary toxicity studies suggest that while the compound exhibits strong anticancer activity, it shows minimal toxicity towards healthy cells, indicating a favorable therapeutic index.

Comparative Analysis of Related Compounds

Compound NameStructure HighlightsBiological ActivityReference
Compound ABenzothiazole + SulfamoylAntimicrobial, Anticancer
Compound BEthoxy substitutionAnticancer (EGFR inhibitor)
Compound CDimethylamino propylAntimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.